2-(1,3-benzoxazol-2-ylamino)-6-(propan-2-yl)pyrimidin-4(3H)-one
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Overview
Description
2-(1,3-Benzoxazol-2-ylamino)-6-(propan-2-yl)pyrimidin-4(3H)-one is a heterocyclic compound that contains both benzoxazole and pyrimidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylamino)-6-(propan-2-yl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of Benzoxazole Moiety: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Formation of Pyrimidine Moiety: The pyrimidine ring can be synthesized via condensation reactions involving appropriate aldehydes and amines.
Coupling of Benzoxazole and Pyrimidine: The final step involves coupling the benzoxazole and pyrimidine moieties under suitable conditions, often using a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole moiety.
Reduction: Reduction reactions could target the pyrimidine ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
2-(1,3-Benzoxazol-2-ylamino)-6-(propan-2-yl)pyrimidin-4(3H)-one could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-ylamino)-6-methylpyrimidin-4(3H)-one
- 2-(1,3-Benzoxazol-2-ylamino)-6-ethylpyrimidin-4(3H)-one
Uniqueness
The presence of the isopropyl group in 2-(1,3-benzoxazol-2-ylamino)-6-(propan-2-yl)pyrimidin-4(3H)-one may confer unique steric and electronic properties, potentially affecting its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H14N4O2 |
---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-4-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H14N4O2/c1-8(2)10-7-12(19)17-13(15-10)18-14-16-9-5-3-4-6-11(9)20-14/h3-8H,1-2H3,(H2,15,16,17,18,19) |
InChI Key |
XLUYVAFRYQXNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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